![molecular formula C5H9ClN4O B2605083 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 939979-31-4](/img/structure/B2605083.png)
4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
“4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” is a chemical compound . It is a multi-substituted pyrazolecarboxamide used in the industrial synthesis of sildenafil .
Synthesis Analysis
The synthesis of “4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” involves several steps . In one proposed mechanism, an intermediate was reacted with the acidic part of the catalyst, and by the anomeric effect and vinylogous anomeric effect in the intermediate, the final product is prepared and one molecule of H2 was released .
Molecular Structure Analysis
The molecular structure of “4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” is represented by the InChI code 1S/C5H8N4O.ClH/c1-9-4(5(7)10)3(6)2-8-9;/h2H,6H2,1H3,(H2,7,10);1H
.
Chemical Reactions Analysis
The chemical reactions involving “4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” are complex and involve several steps . For instance, in one reaction, the organic layer was dried over Na2SO4, filtered, and concentrated to yield a product .
Physical And Chemical Properties Analysis
“4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” is a white to yellow powder or crystals . It has a molecular weight of 218.69 and 162.58 . It should be stored in a refrigerator .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazole derivatives are highly valued in medicinal chemistry due to their pharmacological properties. They are often used as scaffolds in the synthesis of bioactive chemicals . The structure of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride makes it a candidate for creating novel drugs, especially because pyrazoles are known to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer activities .
Agrochemistry
In the field of agrochemistry, pyrazole compounds are utilized to develop new pesticides and herbicides. Their ability to interfere with various biological pathways of pests makes them effective as agrochemical agents .
Coordination Chemistry
Pyrazole derivatives serve as ligands in coordination chemistry, forming complexes with various metals. These complexes can be used for catalysis, as sensors, or in materials science .
Organometallic Chemistry
The compound can act as a precursor or an intermediate in the synthesis of organometallic compounds. These compounds are crucial for catalytic processes and the development of new materials with unique properties .
Green Synthesis
Pyrazole derivatives are involved in green chemistry approaches, where they are used in reactions that aim to reduce waste and avoid the use of toxic solvents. The compound’s structure allows for reactions under mild conditions, which is beneficial for sustainable chemistry practices .
Biological Studies
In biological research, 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be used to study cell cycle regulation and apoptosis. For instance, a synthesized pyrazole derivative was shown to induce apoptosis in T1 cells by affecting wound healing, colony formation, and cell cycle phases .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
4-amino-2-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-4(5(7)10)3(6)2-8-9;/h2H,6H2,1H3,(H2,7,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWDQCBQLTJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride |
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